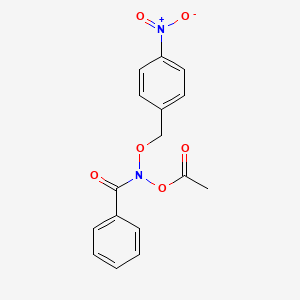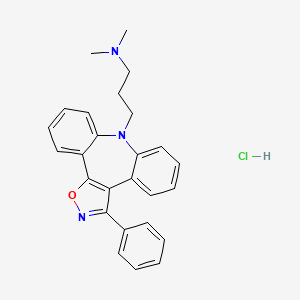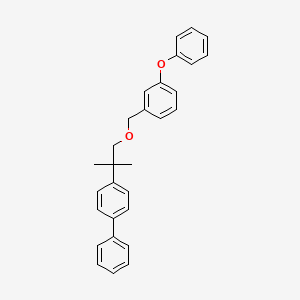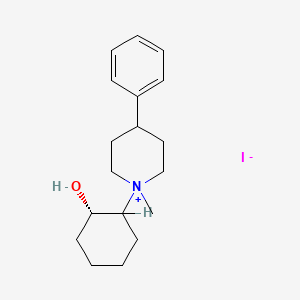
(+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinium core with a trans-2-hydroxycyclohexyl and a phenyl group, making it an interesting subject for studies in chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the trans-2-Hydroxycyclohexyl Group: This step involves the addition of the trans-2-hydroxycyclohexyl group to the piperidinium core under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Industrial Production Methods
Industrial production of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the piperidinium core or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like phenyl halides and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trans-2-hydroxycyclohexyl group plays a crucial role in its binding affinity and specificity, while the phenyl group contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperazine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpyrrolidine
Uniqueness
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is unique due to its iodide salt form, which enhances its solubility and reactivity. The combination of the trans-2-hydroxycyclohexyl and phenyl groups also provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
120522-49-8 |
|---|---|
Formule moléculaire |
C18H28INO |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
(1S)-2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C18H28NO.HI/c1-19(17-9-5-6-10-18(17)20)13-11-16(12-14-19)15-7-3-2-4-8-15;/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3;1H/q+1;/p-1/t16?,17?,18-,19?;/m0./s1 |
Clé InChI |
GTTJVEOUMVQJGX-OZCCPRHWSA-M |
SMILES isomérique |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCC[C@@H]3O.[I-] |
SMILES canonique |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCCC3O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


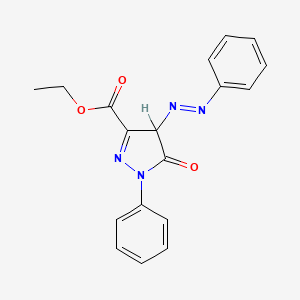
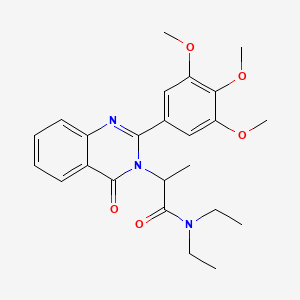

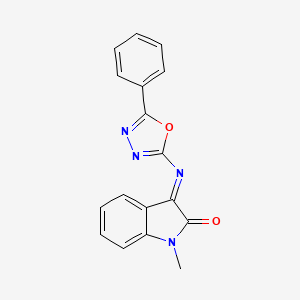
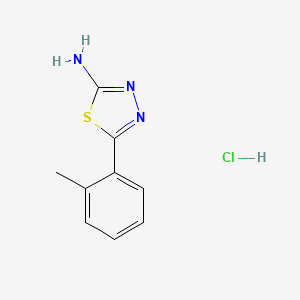
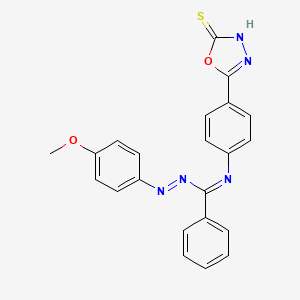
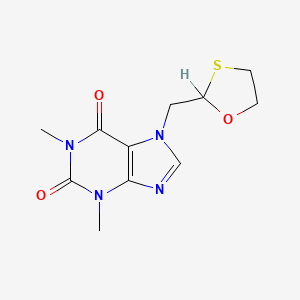
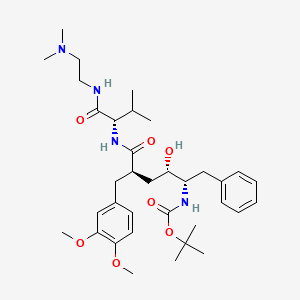
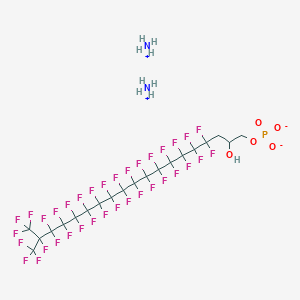
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
